![molecular formula C21H29ClN2O2 B4407538 1-{2-[2-(4-biphenylyloxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4407538.png)
1-{2-[2-(4-biphenylyloxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride
Overview
Description
1-{2-[2-(4-biphenylyloxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride, also referred to as BRL-15572, is a chemical compound that has gained significant attention in the field of scientific research. It is a selective antagonist of the serotonin 5-HT1E receptor and has been found to have potential therapeutic applications in various neurological disorders.
Mechanism of Action
BRL-15572 acts as a selective antagonist of the 5-HT1E receptor, which is primarily located in the central nervous system. By blocking the activation of this receptor, BRL-15572 modulates the release of serotonin and other neurotransmitters, thereby regulating their levels in the brain.
Biochemical and Physiological Effects:
Studies have shown that BRL-15572 has a dose-dependent effect on the release of serotonin and other neurotransmitters in the brain. It has also been found to modulate the activity of various ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of BRL-15572 is its selectivity for the 5-HT1E receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, its relatively low potency and selectivity for other serotonin receptor subtypes may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of BRL-15572. One potential application is in the treatment of migraine, where it may be used to modulate the release of serotonin and other neurotransmitters that are involved in the pathophysiology of this disorder. Other potential applications include the treatment of depression, anxiety, and schizophrenia, where it may be used to regulate the levels of neurotransmitters in the brain. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of BRL-15572.
Scientific Research Applications
BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological disorders such as migraine, depression, anxiety, and schizophrenia. It has been found to have a high affinity for the 5-HT1E receptor, which is involved in the regulation of serotonin neurotransmission and has been implicated in the pathophysiology of these disorders.
properties
IUPAC Name |
1-methyl-4-[2-[2-(4-phenylphenoxy)ethoxy]ethyl]piperazine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.ClH/c1-22-11-13-23(14-12-22)15-16-24-17-18-25-21-9-7-20(8-10-21)19-5-3-2-4-6-19;/h2-10H,11-18H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOPELYLMMUYNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOCCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.